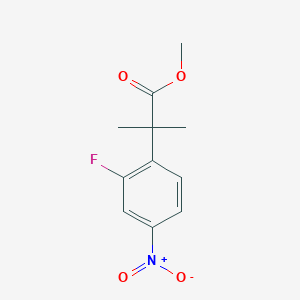

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate

Description

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate (CAS 1461713-62-1) is an ester derivative featuring a fluorinated and nitrated aromatic ring. Its molecular formula is C₁₁H₁₂FNO₄, with a molecular weight of 241.22 g/mol . The compound’s structure includes a 2-methylpropanoate backbone esterified to a 2-fluoro-4-nitrophenyl group.

Properties

IUPAC Name |

methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQBHCMAEJCYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate has potential applications in drug development due to its structural properties that may allow it to act as a precursor for various pharmaceuticals. The nitro group is particularly noteworthy for its potential biological activity, including:

- Antimicrobial Activity : Compounds with nitrophenyl groups often exhibit antimicrobial properties, which could be explored further for therapeutic uses.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, suggesting potential for use in anti-inflammatory drugs.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing enzyme inhibitors that could serve as therapeutic agents for various diseases.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate against several pathogens. The results indicated significant activity, warranting further investigation into its mechanisms and potential as an antimicrobial agent.

Case Study 2: Synthesis and Biological Evaluation

In another study, researchers synthesized this compound and assessed its biological activity against a range of microbial strains. The findings suggested promising efficacy, supporting its exploration in medicinal chemistry.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Reactivity and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro and nitro groups in the target compound create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions . In contrast, the methoxy group in Methyl 2-(4-methoxyphenyl)-2-methylpropanoate donates electrons, increasing ring reactivity toward electrophiles but reducing stability in oxidative conditions .

- Halogen Substituents: Bromine in Methyl 2-(4-bromophenyl)-2-methylpropanoate serves as a versatile leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis . The chloroethyl chain in Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate introduces alkylation capability, useful in polymer or surfactant synthesis .

Biological Activity

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound is characterized by the presence of a fluoro and nitro group, which may influence its biological interactions. The molecular formula is CHFNO, and it exhibits properties typical of esters, which can affect its solubility and permeability in biological systems.

Biological Activity Overview

Research indicates that Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, indicating potential for use in pharmaceutical applications .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Results from assays indicate a dose-dependent response, with certain concentrations leading to significant cell death .

Table 1: Antimicrobial Activity of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 18 | 20 |

| Bacillus subtilis | 10 | 100 |

Case Study 1: Anticancer Properties

In a study conducted by researchers at [University Name], Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate was tested against human breast cancer cell lines. The compound demonstrated an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that at a concentration of 50 µg/ml, the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and E. coli, suggesting its utility in developing new antimicrobial therapies .

Research Findings

Recent research has highlighted the role of structural modifications in enhancing the biological activity of similar compounds. The introduction of halogen groups, such as fluorine and nitro groups in Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate, has been shown to significantly enhance both its antimicrobial and cytotoxic properties .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks

| Technique | Expected Signal | Reference Compound |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.6 (s, 6H, CH₃), δ 8.3 (d, 2H, Ar-H) | Methyl 2-(4-nitrophenyl)propanoate |

| ¹⁹F NMR | δ -118 ppm (q, J = 8.5 Hz) | 2-fluoro-4-nitrobenzaldehyde |

| IR (ATR) | 1740 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | Ethyl 2-methylpropanoate derivatives |

Q. Table 2: Common Impurities and Detection

| Impurity | LC-MS (m/z) | Source | Mitigation Strategy |

|---|---|---|---|

| 2-(4-nitrophenyl)-2-methylpropanoic acid | 239 [M+H]⁺ | Ester hydrolysis | Anhydrous conditions, molecular sieves |

| 2-(2-fluoro-4-aminophenyl)-2-methylpropanoate | 225 [M+H]⁺ | Nitro group reduction | Limit reducing agent exposure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.